[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine
Description
Structural Classification in Heterocyclic Chemistry
This compound belongs to the 1,3,4-oxadiazole family, a five-membered heterocyclic ring system containing two nitrogen atoms and one oxygen atom. The 1,3,4-oxadiazole core is aromatic, with delocalized π-electrons across the ring, contributing to its thermodynamic stability and planar geometry. The compound’s structure features:
- A 3-bromophenyl substituent at position 5, introducing steric bulk and halogen-mediated electronic effects.
- A methanamine group (-CH2NH2) at position 2, providing hydrogen-bonding capability and nucleophilic reactivity.
The bromine atom at the meta position of the phenyl ring enhances molecular polarizability, while the methanamine side chain enables functionalization via Schiff base formation or amidation. The molecular formula C9H8BrN3O (molecular weight: 254.09 g/mol) reflects its compact yet pharmacologically tunable architecture.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrN3O |
| Molecular Weight | 254.09 g/mol |
| XLogP3 | 2.7 (predicted) |
| Hydrogen Bond Donors | 1 (NH2 group) |
| Hydrogen Bond Acceptors | 4 (N, O atoms in oxadiazole) |
| Rotatable Bond Count | 2 |
Data sources: PubChem CID 978127, Enamine product documentation.
Historical Development of Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles traces back to Ainsworth’s 1965 work on formylhydrazone thermolysis. Early methods relied on cyclodehydration of diacylhydrazines using agents like phosphorus oxychloride (POCl3) or polyphosphoric acid. For this compound, modern routes typically involve:
- Hydrazide Formation : Condensation of 3-bromobenzoic acid with hydrazine to yield 3-bromobenzohydrazide.
- Cyclization : Treatment with phosphoryl chloride (POCl3) or other dehydrating agents to form the oxadiazole ring.
- Functionalization : Introduction of the methanamine group via nucleophilic substitution or reductive amination.
Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while improving yields (>80%). The compound’s European Community (EC) number 838-863-8 and CAS registry 5378-34-7 formalize its identity in chemical databases.
Academic Significance in Molecular Design
The structural features of this compound make it a valuable scaffold in drug discovery:
- Bioisosteric Replacement : The 1,3,4-oxadiazole ring serves as a metabolically stable surrogate for ester or amide groups, reducing susceptibility to enzymatic hydrolysis.
- Halogen Bonding : The bromine atom engages in orthogonal interactions with protein targets, enhancing binding affinity.
- Functional Group Compatibility : The methanamine moiety permits covalent conjugation to fluorescent tags, polymers, or bioactive molecules.
In anticonvulsant research, analogs such as 5h (from a 2021 study) demonstrated 333-second delays in PTZ-induced seizures, outperforming phenytoin. Similarly, oxadiazole-containing antibacterials showed MIC values of <10 µg/mL against Staphylococcus aureus and Escherichia coli.
Table 2: Comparative Synthetic Methods for 1,3,4-Oxadiazoles
| Method | Reagents | Yield (%) | Time |
|---|---|---|---|
| Classical Cyclization | POCl3, 100°C | 65–75 | 6–8 h |
| Microwave-Assisted | POCl3, 150 W | 82–87 | 15–20 min |
| Solid-State | PPA, 120°C | 70–78 | 4–5 h |
Data sources: .
Properties
IUPAC Name |
[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXBUUMIALSMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238677 | |
| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-88-1 | |
| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944906-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Chemical Formula : C9H8BrN3O
- Molecular Weight : 230.08 g/mol
- IUPAC Name : this compound
- PubChem CID : 52333379
Anticancer Properties
Recent research highlights the compound's potent anticancer activity. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| U-937 (Leukemia) | 0.78 | Cell cycle arrest at G1 phase |
| HCT-116 (Colon Cancer) | 1.17 | Apoptotic pathway activation through p53 modulation |
Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of caspases and upregulation of p53 expression levels .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, with notable activity against Mycobacterium tuberculosis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. For instance, it has been evaluated for its inhibitory potential against histone deacetylases (HDACs), which are implicated in cancer progression. The compound demonstrated an IC50 value of 10.38 µM against HDAC-1, suggesting its potential as a therapeutic agent in cancer treatment through epigenetic modulation .
Study 1: Anticancer Activity Evaluation
In a controlled study involving various cancer cell lines, this compound was compared to standard chemotherapeutics like doxorubicin. The results indicated that the oxadiazole derivative exhibited superior cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of doxorubicin .
Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of the compound against clinical isolates of Mycobacterium tuberculosis. The results showed that it inhibited bacterial growth at sub-micromolar concentrations, indicating its potential as a new candidate for tuberculosis treatment .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Electronic Effects : The 3-bromophenyl group in the target compound introduces strong electron-withdrawing characteristics compared to the electron-donating 4-methyl group in 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. This difference enhances the former’s suitability for charge-transfer applications in organic electronics .
- Bioactivity: The methanamine group in the target compound provides a primary amine functionality, which is critical for forming hydrogen bonds in biological systems. In contrast, sulfanyl-ethanol derivatives (e.g., Compound 5d in ) may exhibit altered solubility and pharmacokinetic profiles .
Isomeric and Functional Group Variations
Table 2: Comparison with Isomers and Functional Analogues
Key Observations:
- Functional Group Impact : Ethylthio substituents () increase lipophilicity, which may enhance membrane permeability compared to the polar bromophenyl group .
Preparation Methods
General Synthetic Strategy for 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles typically proceeds via cyclization of acid hydrazides with carboxylic acid derivatives or related intermediates. The key intermediate is often an acid hydrazide, which upon treatment with dehydrating agents or cyclization conditions forms the oxadiazole ring.
Acid Hydrazide Cyclization: Acid hydrazides react with carboxylic acid derivatives in the presence of phosphorus oxychloride or similar dehydrating agents to form 5-substituted 1,3,4-oxadiazoles in moderate to good yields (62–69%).
Alternative Cyclization: Use of triethyl orthoformate or heating of hydrazides can also induce cyclization to yield oxadiazole derivatives.
Specific Preparation of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl Derivatives
The 5-position substitution with a bromophenyl group is introduced via the corresponding aromatic carboxylic acid or acid hydrazide bearing the bromophenyl substituent.
Starting Materials: The synthesis begins with 3-bromobenzoic acid or its hydrazide derivative.
Cyclization Conditions: Treatment of the acid hydrazide with phosphorus oxychloride in solvents like 1,2-dimethoxyethane at elevated temperatures (around 70 °C) for 2 hours facilitates ring closure to the oxadiazole.
Isolation: After reaction completion, the mixture is worked up by distillation of solvents, aqueous extraction, pH adjustment (to about 8 with sodium carbonate), and extraction with ethyl acetate. Drying over sodium sulfate and solvent evaporation yields the oxadiazole intermediate.
Introduction of the Methanamine Group at the 2-Position
The methanamine substituent at the 2-position of the oxadiazole ring can be introduced via reduction or substitution reactions on suitable precursors.
Amine Formation: One approach involves converting the 2-position substituent (often a carboxyl or ester group) into an amine via reduction or amination reactions.
Hydrazine Derivatives: Starting from hydrazinecarboxamide derivatives, cyclization forms the oxadiazole ring with an amino substituent at position 2.
Catalyst-Free Visible-Light-Promoted Cyclization Method
Recent advances have introduced mild and efficient synthetic routes for 1,3,4-oxadiazole derivatives via visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents.
Method Overview: This method uses commercially available aldehydes (which can include 3-bromobenzaldehyde) and hypervalent iodine(III) reagents under visible light irradiation without the need for metal catalysts or harsh conditions.
Advantages: The reaction proceeds at room temperature, avoids toxic catalysts, and provides excellent yields of 2,5-disubstituted 1,3,4-oxadiazoles.
Mechanism: The process involves generation of acyl radicals from aldehydes under visible light, followed by cyclization to form the oxadiazole ring.
Application to Target Compound: Using 3-bromobenzaldehyde as the aldehyde substrate can yield the 5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl intermediate, which can be further transformed to the methanamine derivative.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid Hydrazide Cyclization | 3-Bromobenzoic acid hydrazide | Phosphorus oxychloride, 1,2-dimethoxyethane, 70 °C, 2 h | 62–69% | Classical method, requires dehydrating agent |
| Triethyl Orthoformate Cyclization | Acid hydrazide | Triethyl orthoformate, heating above melting point | ~61% | Alternative cyclization approach |
| Visible-Light-Promoted Cyclization | 3-Bromobenzaldehyde, hypervalent iodine(III) reagent | White LED light, room temperature, catalyst-free | Up to 68% (similar substrates) | Mild, green chemistry approach |
| Post-Cyclization Amination | Oxadiazole intermediate | Reduction or substitution to introduce methanamine | Variable | Requires additional steps |
Research Findings and Notes
The classical cyclization with phosphorus oxychloride is well-documented and reliable for preparing 5-substituted 1,3,4-oxadiazoles, including bromophenyl derivatives.
The visible-light-promoted method represents a significant advancement, avoiding heavy metals and harsh reagents, and is suitable for synthesizing diverse 2,5-disubstituted oxadiazoles.
The methanamine group introduction is typically achieved by working from hydrazide or amide precursors that allow for amine functionality at the 2-position of the oxadiazole ring.
Spectroscopic characterization (IR, 1H NMR, 13C NMR) confirms the formation of the oxadiazole ring and substitution pattern, with disappearance of NH signals and appearance of aromatic and amine proton signals.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-bromobenzoic hydrazide with glycine derivatives using polyphosphoric acid (PPA) as a catalyst. Optimization involves controlling reaction temperature (80–100°C) and time (4–6 hours) to minimize side reactions like over-oxidation. PPA acts as both a solvent and dehydrating agent, improving cyclization efficiency . Bromophenyl-substituted precursors require careful handling due to potential steric hindrance; microwave-assisted synthesis may enhance yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- H/C-NMR : To confirm the oxadiazole ring structure and bromophenyl substitution patterns (e.g., aromatic proton splitting in H-NMR).
- FT-IR : Identify N–H stretches (~3300 cm) and C=N/C–Br bonds (1650–1600 cm and ~600 cm, respectively).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for bromine (1:1 ratio for Br/Br).
- DSC : Assess thermal stability and melting behavior .
Q. What are the key considerations for ensuring purity and stability of this compound during storage?
- Methodological Answer : Store in amber glass vials at –20°C under inert gas (N/Ar) to prevent photodegradation and oxidation. Purity (>95%) can be maintained via flash chromatography (silica gel, ethyl acetate/hexane eluent). Regular HPLC-MS monitoring is recommended to detect decomposition products like deaminated or debrominated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing bromine with other halogens or modifying the oxadiazole ring). Validate biological assays (e.g., antifungal, anticancer) under standardized conditions (e.g., MIC values for antifungal activity) to isolate substituent-specific effects. Cross-reference with crystallographic data (e.g., X-ray diffraction) to confirm structural integrity .
Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in pharmacological contexts?
- Methodological Answer :
- Analog Synthesis : Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like kinase enzymes or GPCRs.
- Pharmacophore Mapping : Identify critical functional groups (e.g., oxadiazole ring, bromine atom) using software like Schrödinger’s Phase .
Q. What computational methods are utilized to predict the binding affinity of this compound with biological targets?
- Methodological Answer : Combine density functional theory (DFT) for electronic property calculations (e.g., HOMO-LUMO gaps) with molecular dynamics (MD) simulations to study ligand-receptor interactions over time. Tools like GROMACS or AMBER can model solvation effects and conformational changes in targets like β-tubulin or DNA topoisomerases .
Q. How do researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across different solvents?
- Methodological Answer : Perform solvent-dependent NMR studies (e.g., DMSO-d vs. CDCl) to assess hydrogen bonding and polarity effects. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare with computational NMR predictions (e.g., Gaussian 16) to validate assignments .
Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption.
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free vs. bound fractions .
Q. How can isotopic labeling of this compound be implemented to study its metabolic pathways?
- Methodological Answer : Synthesize C-labeled analogs at the methanamine group or deuterate the oxadiazole ring. Track metabolites in hepatocyte incubations using LC-HRMS. Isotopic patterns help distinguish parent compounds from degradation products .
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
